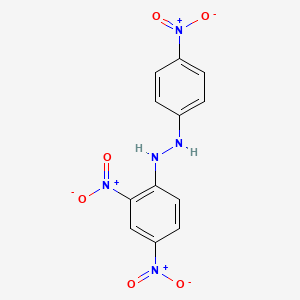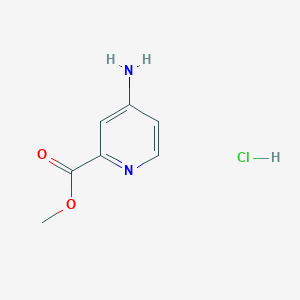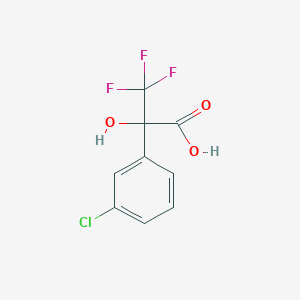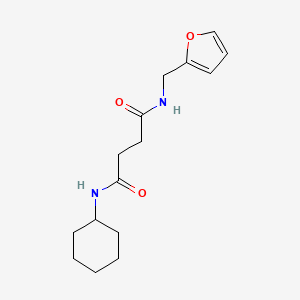
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine is an organic compound known for its distinctive structure and reactivity It is characterized by the presence of two nitrophenyl groups attached to a hydrazine moiety
Métodos De Preparación
The synthesis of 1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays to detect and quantify specific biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups play a crucial role in its reactivity and binding affinity. Pathways involved in its mechanism of action include electron transfer and covalent modification of target molecules.
Comparación Con Compuestos Similares
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitrophenylhydrazine: Utilized in various synthetic applications.
2,4-Dinitrophenylhydrazone derivatives: Employed in analytical chemistry for the identification of aldehydes and ketones.
The uniqueness of this compound lies in its dual nitrophenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
67449-74-5 |
|---|---|
Fórmula molecular |
C12H9N5O6 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9N5O6/c18-15(19)9-3-1-8(2-4-9)13-14-11-6-5-10(16(20)21)7-12(11)17(22)23/h1-7,13-14H |
Clave InChI |
FJFUNEIRCJRYPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)

![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)

![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)

![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)
![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)
![3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
